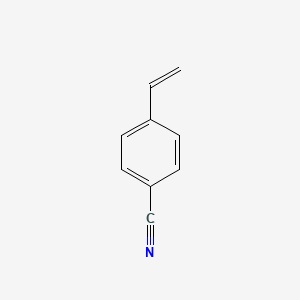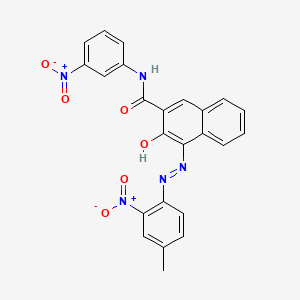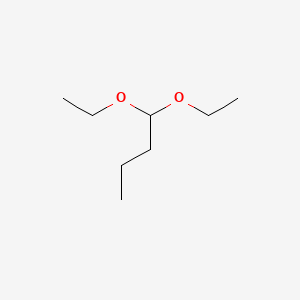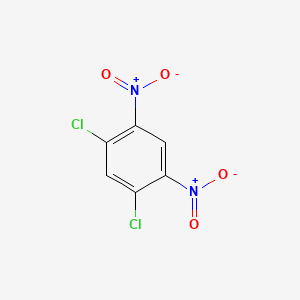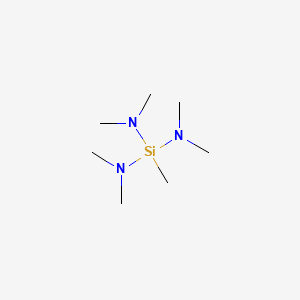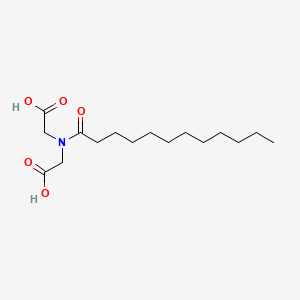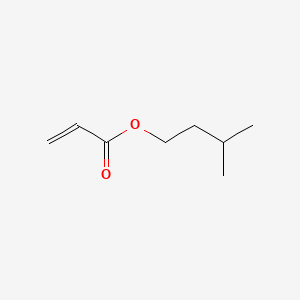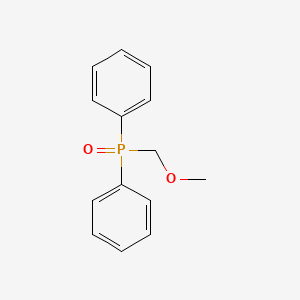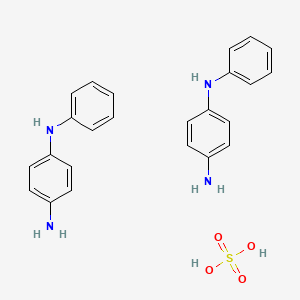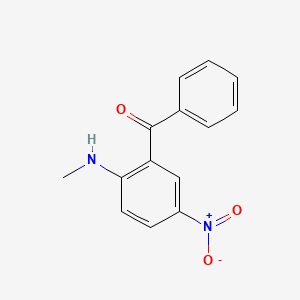
3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)-
Overview
Description
3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- is a useful research compound. Its molecular formula is C25H44O6 and its molecular weight is 440.6 g/mol. The purity is usually 95%.
The exact mass of the compound 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emulsifying; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- and Nonylbenzene-PEG5-OH are proteins within cells. These compounds are used as linkers in the formation of PROTAC (Proteolysis-Targeting Chimera) molecules .
Mode of Action
3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- and Nonylbenzene-PEG5-OH interact with their targets by joining two essential ligands, crucial for forming PROTAC molecules . These linkers enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Biochemical Pathways
The affected pathway is the ubiquitin-proteasome system. 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- and Nonylbenzene-PEG5-OH, as part of PROTAC molecules, facilitate the degradation of specific target proteins via this pathway . The downstream effects include the removal of the target protein, which can influence various cellular processes depending on the function of the degraded protein.
Result of Action
The molecular and cellular effects of the action of 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- and Nonylbenzene-PEG5-OH involve the selective degradation of target proteins. This can result in the modulation of cellular processes, potentially leading to therapeutic effects in the context of diseases where the degradation of specific proteins is beneficial .
Properties
IUPAC Name |
2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44O6/c1-2-3-4-5-6-7-8-9-24-10-12-25(13-11-24)31-23-22-30-21-20-29-19-18-28-17-16-27-15-14-26/h10-13,26H,2-9,14-23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITRRWWILGYENJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864952 | |
| Record name | Pentaethylene glycol 4-nonylphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20636-48-0 | |
| Record name | Pentaethylene glycol mono(p-nonylphenyl) ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20636-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020636480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentaethylene glycol 4-nonylphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


